3'-Hydroxypuerarin

Description

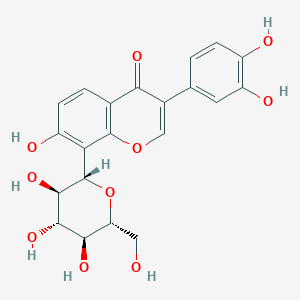

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZMRVWLORUSR-VPRICQMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151700 | |

| Record name | Pueraria glycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117060-54-5 | |

| Record name | 3′-Hydroxypuerarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pueraria glycoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pueraria glycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYPUERARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3'-Hydroxypuerarin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypuerarin, an isoflavonoid (B1168493) C-glucoside, is a natural compound predominantly isolated from the root of Pueraria lobata (Kudzu). As a derivative of the well-studied puerarin (B1673276), this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its notable antioxidant and anti-inflammatory properties. This technical guide provides a detailed examination of the chemical structure, physicochemical characteristics, biological activities, and relevant experimental methodologies associated with this compound, aiming to serve as a valuable resource for ongoing and future research and development endeavors.

Chemical Structure and Identification

This compound is structurally characterized by an isoflavone (B191592) core, a C-glucosyl moiety at the 8-position, and hydroxyl groups at the 7, 4', and a distinguishing 3'-position. This additional hydroxyl group on the B-ring differentiates it from its parent compound, puerarin, and is believed to contribute significantly to its biological activity.

Chemical Identifiers:

-

IUPAC Name: 3-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-7-hydroxy-4H-1-benzopyran-4-one[1]

-

SMILES: OC--INVALID-LINK--O)O">C@HO[C@H]1C2=C3OC=C(C(C3=CC=C2O)=O)C4=CC(O)=C(O)C=C4[1]

-

InChI: InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its formulation and delivery in therapeutic applications. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 432.38 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 206 - 210 °C | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [2] |

| Density | 1.7 ± 0.1 g/cm³ | |

| Boiling Point | 734.5 ± 60.0 °C at 760 mmHg | |

| Flash Point | 261.1 ± 26.4 °C | |

| LogP | 1.75 |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant capacity being the most prominently documented. The presence of the 3'-hydroxyl group is suggested to play a vital role in its potent scavenging of reactive oxygen and nitrogen species.

| Biological Activity | Assay | IC₅₀ / Result | Source |

| Antioxidant Activity | Peroxynitrite (ONOO⁻) scavenging | 1.36 µM | [1] |

| Nitric oxide radical (NO•) scavenging | 1.13 µM | [1] | |

| Total reactive oxygen species (ROS) scavenging | 6.51 µM | [1] | |

| Superoxide anion (•O₂⁻) scavenging | Weak activity | [2] | |

| Anti-inflammatory Activity | Inhibition of LPS-induced nitric oxide (NO) production | Active, but specific IC₅₀ not provided | [4] |

| Inhibition of iNOS and COX-2 protein expression | Active, but specific IC₅₀ not provided | [4] | |

| Insulin (B600854) Resistance | Upregulation of PPARγ expression in 3T3-L1 adipocytes | Improves insulin resistance | [5] |

Experimental Protocols

Isolation of this compound from Pueraria lobata

While a definitive, standardized protocol for the exclusive isolation of this compound is not extensively detailed in a single source, a general methodology can be inferred from studies on the separation of isoflavonoids from Pueraria lobata. The following is a representative workflow:

Caption: Generalized workflow for the isolation of this compound.

Detailed Steps:

-

Preparation of Plant Material: Dried roots of Pueraria lobata are pulverized into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to extraction, often using aqueous ethanol. Ultrasonic-assisted extraction is a common method to enhance efficiency. Optimized conditions from one study include 41.41% ethanol, a liquid-to-solid ratio of 44.35 mL/g, and an extraction time of approximately 16 minutes at 40°C with an ultrasonic power of 300 W.[1]

-

Fractionation: The crude extract is concentrated and then fractionated using solvent-solvent partitioning. Typically, fractions of varying polarity are obtained using solvents such as n-hexane, ethyl acetate, and n-butanol. This compound is known to be enriched in the n-butanol fraction.[4]

-

Chromatographic Separation: The n-butanol fraction undergoes repeated column chromatography on silica gel and/or Sephadex LH-20 to separate the isoflavonoid constituents.

-

Purification: Final purification to obtain high-purity this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. A general protocol is as follows:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

-

Reagent Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol. A working solution of DPPH (e.g., 0.1 mM) is also prepared in the same solvent and kept in the dark.

-

Reaction Mixture: In a microplate or cuvettes, various concentrations of the this compound solution are mixed with a fixed volume of the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

-

Absorbance Measurement: The absorbance of each mixture is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer. A control containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity versus concentration.

Signaling Pathways

While the specific signaling pathways directly modulated by this compound are still under active investigation, its structural similarity to puerarin suggests potential involvement in similar cellular mechanisms. Puerarin is known to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway and to improve insulin sensitivity through the activation of the PPARγ signaling pathway .

Postulated Anti-inflammatory Mechanism via NF-κB Pathway

This compound likely mitigates inflammation by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Potential Role in Insulin Sensitization via PPARγ Activation

This compound has been shown to upregulate the expression of PPARγ, a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism.

Caption: Proposed mechanism of PPARγ activation by this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antioxidant and potential anti-inflammatory and insulin-sensitizing properties. Its distinct chemical structure warrants further investigation to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on obtaining more extensive quantitative bioactivity data, developing standardized and efficient synthesis and isolation protocols, and conducting in-depth studies to confirm its effects on key signaling pathways in various disease models. Such efforts will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. 3'-Hydroxy Puerarin - Lifeasible [lifeasible.com]

- 3. CN104844584B - A kind of method that Puerarin is extracted in Pueraria lobota slag - Google Patents [patents.google.com]

- 4. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3'-Hydroxypuerarin: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypuerarin is an isoflavone (B191592), a class of naturally occurring compounds known for their potential health benefits. First isolated from the roots of Pueraria lobata (Willd.) Ohwi, this compound has garnered significant interest within the scientific community due to its notable antioxidant and anti-inflammatory properties.[1] This technical guide provides an in-depth overview of the discovery, natural sources, experimental protocols for isolation and quantification, and the known signaling pathways associated with this compound.

Discovery and Natural Sources

This compound was first identified as a constituent of the dried roots of Pueraria lobata, a plant commonly known as kudzu.[2] The roots of this plant have a long history of use in traditional Chinese medicine. The discovery of this compound was the result of phytochemical investigations aimed at identifying the bioactive components of this medicinal plant. Its structure was elucidated using a combination of spectroscopic and chromatographic analysis methods.

The primary and most well-documented natural source of this compound is the root of Pueraria lobata. The concentration of this isoflavone can vary depending on factors such as the geographical origin of the plant and the specific extraction methods employed.

Quantitative Data

The concentration of this compound in Pueraria lobata root extracts has been quantified in several studies. The following table summarizes representative quantitative data.

| Plant Material | Extraction Method | Analytical Method | Concentration of this compound | Reference |

| Pueraria lobata root extract | Not specified | HPLC-DAD | 23.1 ± 2.0 mg/g | [3] |

| Ethyl acetate (B1210297) extract of P. lobata | Ethyl acetate extraction | HPCCC | 12 mg from 5.1 g of extract | [4] |

Experimental Protocols

Isolation of this compound using High-Performance Counter-Current Chromatography (HPCCC)

This protocol is based on a method for the simultaneous isolation of several isoflavones from Pueraria lobata.

1. Preparation of the Crude Extract:

-

Obtain the dried roots of Pueraria lobata.

-

The specific initial extraction method to obtain the ethyl acetate extract is not detailed in the provided reference, but a general approach would involve solvent extraction with ethyl acetate followed by evaporation to yield a crude extract.

2. HPCCC Instrumentation and Solvent System:

-

Instrument: A high-performance counter-current chromatograph.

-

Solvent System: A two-phase solvent system composed of hexane–ethyl acetate–n-butanol–ethanol (B145695)–water in a ratio of 0.5:2:1:0.5:3.5 (v/v/v/v/v).

-

Mobile Phase: The lower aqueous phase.

-

Stationary Phase: The upper organic phase.

3. HPCCC Separation Procedure:

-

Fill the multilayer coil column entirely with the stationary phase.

-

Rotate the apparatus at an appropriate speed (e.g., 800-1000 rpm).

-

Pump the mobile phase into the column at a specific flow rate.

-

Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a suitable solvent.

-

Continue the elution with the mobile phase.

-

Collect fractions of the effluent at regular intervals using a fraction collector.

4. Fraction Analysis and Purification:

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Combine the fractions containing the pure compound.

-

Evaporate the solvent to obtain purified this compound.

Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative determination of this compound in Pueraria lobata extracts.

1. Sample Preparation:

-

Accurately weigh a known amount of the dried Pueraria lobata root extract.

-

Dissolve the extract in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Use sonication or vortexing to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing a small percentage of an acid like formic acid to improve peak shape). A typical gradient might start with a low percentage of acetonitrile and gradually increase over the course of the run.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, 30°C.

-

Detection Wavelength: Monitor the absorbance at the λmax of this compound, which is around 260 nm.[3]

3. Calibration and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution into the HPLC system.

-

Determine the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways

This compound has been reported to exert some of its biological effects through the modulation of specific signaling pathways. One of the key pathways identified is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.

Bioassay-Guided Discovery Workflow

The discovery of bioactive natural products like this compound often follows a systematic workflow known as bioassay-guided fractionation. This process involves a series of steps to isolate and identify active compounds from a natural source.

PPARγ Signaling Pathway Activated by this compound

PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Conclusion

This compound stands out as a promising isoflavone from Pueraria lobata with significant therapeutic potential. Its discovery has paved the way for further research into its pharmacological activities and mechanisms of action. The detailed experimental protocols and an understanding of its interaction with signaling pathways like PPARγ are crucial for advancing its development as a potential therapeutic agent. This technical guide provides a foundational resource for researchers dedicated to exploring the full potential of this natural compound.

References

- 1. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling the power of Pueraria lobata: a comprehensive exploration of its medicinal and edible potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Influence of Pueraria lobata Root Extract and Its Main Isoflavones on Ghrelin Levels in Alcohol-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative separation of isoflavones in plant extract of Pueraria lobata by high performance counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Final Step: Elucidating the Biosynthesis of 3'-Hydroxypuerarin in Pueraria lobata

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pueraria lobata (kudzu) is a leguminous plant with a rich history in traditional Chinese medicine, primarily due to its abundance of unique isoflavonoids. Among these, puerarin (B1673276) (daidzein-8-C-glucoside) is a major bioactive compound. A derivative of puerarin, 3'-hydroxypuerarin, has also been identified in the roots of P. lobata and is of significant interest for its potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and putative enzymatic steps involved in the biosynthesis of this compound in Pueraria lobata, detailing the established pathway to its precursor, puerarin, and postulating the final hydroxylation step.

The Established Pathway: From L-Phenylalanine to Puerarin

The biosynthesis of puerarin is a multi-step process that begins with the general phenylpropanoid pathway and branches into the isoflavonoid-specific pathway. The key enzymes and reactions leading to the formation of daidzein (B1669772), the immediate precursor to puerarin, are well-characterized.

The pathway commences with L-phenylalanine, which undergoes a series of enzymatic conversions:

-

Phenylalanine ammonia-lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA ligase (4CL) : Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

From 4-coumaroyl-CoA, the pathway enters the flavonoid and subsequently the isoflavonoid (B1168493) branch:

-

Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone isomerase (CHI) : Catalyzes the stereospecific cyclization of naringenin chalcone to form naringenin.

-

Isoflavone synthase (IFS) : A key cytochrome P450 enzyme (CYP93C) that catalyzes the rearrangement of the B-ring of naringenin from the C2 to the C3 position, forming 2-hydroxyisoflavanone (B8725905). This is the committed step for isoflavonoid biosynthesis.

-

2-hydroxyisoflavanone dehydratase (HID) : Dehydrates 2-hydroxyisoflavanone to produce daidzein.

The final step in puerarin biosynthesis is the C-glycosylation of daidzein:

-

UDP-glycosyltransferase (UGT) : Specifically, a C-glucosyltransferase attaches a glucose moiety from UDP-glucose to the C-8 position of daidzein to form puerarin. In Pueraria lobata, the enzyme PlUGT43 (also known as UGT71T5) has been identified as a key C-glucosyltransferase in this reaction.[1]

Quantitative Data on Isoflavonoid Biosynthesis in Pueraria lobata

Quantitative data on the enzymatic activities and metabolite concentrations in P. lobata are crucial for understanding the regulation of the pathway. The following table summarizes the content of key isoflavonoids in different tissues of Pueraria lobata.

| Metabolite | Tissue | Concentration (mg/g fresh weight)[2] |

| Puerarin | Roots | 2.649 |

| Leaves | 0.011 | |

| Stems | 0.005 | |

| Daidzin | Roots | 1.105 |

| Daidzein | Roots | 0.052 |

| Stems | 0.001 | |

| Genistin | Roots | 0.0834 |

| Leaves | 0.002 | |

| Stems | 0.005 | |

| Genistein | Leaves | 0.001 |

| Stems | 0.001 | |

| Glycitin | Roots | 0.196 |

| Formononetin | Roots | 0.004 |

The Putative Final Step: 3'-Hydroxylation of Puerarin

The conversion of puerarin to this compound involves the addition of a hydroxyl group to the 3' position of the B-ring. While the specific enzyme responsible for this reaction in Pueraria lobata has not yet been definitively characterized, it is highly likely to be catalyzed by a flavonoid 3'-hydroxylase (F3'H) . F3'Hs are a class of cytochrome P450-dependent monooxygenases (CYP75B subfamily) that are known to hydroxylate a variety of flavonoids and isoflavonoids at the 3' position.

Based on studies of F3'H enzymes in other plants, the reaction is expected to proceed as follows:

Puerarin + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

The reaction requires NADPH as a cofactor and molecular oxygen.

Experimental Protocols

The identification and characterization of enzymes in the isoflavonoid biosynthesis pathway involve a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes via Transcriptome Analysis

-

Objective : To identify putative genes encoding enzymes of the isoflavonoid pathway.

-

Methodology :

-

RNA is extracted from various tissues of Pueraria lobata (e.g., roots, leaves, stems).

-

The RNA is used to construct cDNA libraries, which are then sequenced using next-generation sequencing platforms (RNA-Seq).

-

The resulting sequences (unigenes) are assembled and annotated by comparing them to public databases (e.g., NCBI, KEGG).

-

Unigenes showing high homology to known isoflavonoid biosynthesis enzymes (e.g., PAL, CHS, IFS, UGTs, F3'H) are identified as candidate genes.[2]

-

Differential gene expression analysis between tissues with high and low isoflavonoid content can further narrow down the list of candidates.

-

Functional Characterization by Heterologous Expression

-

Objective : To confirm the enzymatic function of a candidate gene.

-

Methodology :

-

The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae (yeast).

-

For cytochrome P450 enzymes like F3'H, co-expression with a cytochrome P450 reductase (CPR) is often necessary to provide the required electrons for catalysis.

-

The recombinant protein is expressed in the host organism. For membrane-bound proteins like P450s, expression is often targeted to the microsomal fraction.

-

Microsomes are isolated from the host cells by differential centrifugation.

-

The presence of the recombinant protein is confirmed by SDS-PAGE and Western blotting.

-

In Vitro Enzyme Assays

-

Objective : To determine the substrate specificity and kinetic parameters of the recombinant enzyme.

-

Methodology :

-

The enzyme assay is typically performed by incubating the microsomal fraction containing the recombinant enzyme with the putative substrate (e.g., puerarin for a putative F3'H) in a buffered solution.

-

The reaction mixture includes necessary cofactors, such as NADPH for P450 enzymes.

-

The reaction is incubated at an optimal temperature for a specific period and then stopped, often by the addition of an organic solvent like ethyl acetate (B1210297) or methanol.

-

The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

The product is identified by comparing its retention time and mass spectrum to that of an authentic standard of this compound.

-

For kinetic analysis, the initial reaction rates are measured at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

-

Visualizing the Pathway and Workflows

Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound in Pueraria lobata.

Experimental Workflow for Gene Identification and Functional Characterization

References

- 1. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative transcriptome analysis of roots, stems, and leaves of Pueraria lobata (Willd.) Ohwi: identification of genes involved in isoflavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3'-Hydroxypuerarin

Introduction

3'-Hydroxypuerarin is an isoflavonoid (B1168493) compound that has been isolated from the root of Pueraria lobata (Kudzu).[1] As a derivative of puerarin (B1673276), it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its role in relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is a flavonoid compound that typically presents as a white to off-white powder.[2][3] It is soluble in organic solvents such as DMSO, pyridine, methanol (B129727), and ethanol (B145695).[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 117060-54-5 | [1][2] |

| Appearance | Powder | [2] |

| Melting Point | 206 - 210°C | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Boiling Point | 734.5 ± 60.0 °C at 760 mmHg | [4] |

| Flash Point | 261.1 ± 26.4 °C | [4] |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1][2] |

| Molecular Weight | 432.38 g/mol | [2][5] |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-7-hydroxy-4H-1-benzopyran-4-one | [1] |

| Synonyms | NPI 031H, Pueraria glycoside, 8-C-Glucosyl-7,3',4'-trihydroxyisoflavone, Puerariaglycoside 1 | [1][6] |

| SMILES | OC--INVALID-LINK--O)O">C@HO[C@H]1C2=C3OC=C(C(C3=CC=C2O)=O)C4=CC(O)=C(O)C=C4 | [1] |

| InChI | InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Pueraria lobata

The isolation of this compound from the roots of Pueraria lobata typically involves solvent extraction followed by chromatographic separation.[1]

Protocol:

-

Preparation of Plant Material: The dried roots of Pueraria lobata are ground into a fine powder.

-

Solvent Extraction: The powdered root material is subjected to extraction with a suitable solvent, such as ethanol or a mixture of n-butanol and water.[2][7] This can be performed using methods like reflux or ultrasonic-assisted extraction to enhance efficiency.[2][7]

-

Fractionation: The crude extract is then partitioned with different solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.[1] this compound is typically found in the n-butanol fraction.[1]

-

Chromatographic Separation: The n-butanol fraction undergoes repeated column chromatography on silica (B1680970) gel or other suitable stationary phases.[1] Elution with a gradient of solvents (e.g., chloroform-methanol) allows for the separation of individual compounds.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and further purified by recrystallization or preparative HPLC to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of this compound.[5]

Protocol:

-

Instrumentation: A standard HPLC system equipped with a C18 column, a pump, an autosampler, and a PDA or UV detector is used.[5]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v), sometimes with the addition of an acid like orthophosphoric acid to improve peak shape.[5][8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Detection Wavelength: Detection is generally performed at 254 nm.[5]

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol). The sample to be analyzed is also dissolved in the same solvent, filtered, and injected into the HPLC system.

-

Quantification: A calibration curve is constructed by injecting known concentrations of the standard solution. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[5]

In Vitro Antioxidant Activity Assessment (DPPH Assay)

The antioxidant activity of this compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9]

Protocol:

-

Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[10]

-

Sample Preparation: A stock solution of this compound is prepared in methanol or DMSO and then serially diluted to obtain a range of concentrations.[9]

-

Reaction: A small volume of each sample dilution is mixed with the DPPH solution. A control is prepared with the solvent instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[10]

-

Calculation: The radical scavenging activity is calculated as a percentage of the decrease in absorbance of the sample compared to the control. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Signaling Pathways

PPARγ Signaling Pathway and Insulin (B600854) Resistance

This compound has been shown to improve insulin resistance, and this effect is linked to the upregulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[11] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.[12]

Activation of PPARγ by ligands like this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[13] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[13] Key downstream targets of PPARγ that are upregulated by puerarin and its derivatives include:

-

GLUT4: An insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle (skeletal and cardiac).[11] Increased expression of GLUT4 enhances glucose uptake from the bloodstream into cells, thereby improving insulin sensitivity.

-

Adiponectin: An adipokine that is exclusively secreted from adipose tissue and is involved in regulating glucose levels as well as fatty acid breakdown.[11] Higher levels of adiponectin are associated with increased insulin sensitivity.

By upregulating these genes, this compound can enhance glucose utilization and improve insulin sensitivity, making it a compound of interest for the study of metabolic disorders.[11]

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties. Its biological activities, particularly its antioxidant and insulin-sensitizing effects, are areas of active research. The protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers investigating the therapeutic potential of this isoflavonoid. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential applications in drug development.

References

- 1. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. Puerarin improve insulin resistance of adipocyte through activating Cb1 binding protein path - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of puerarin from pueraria tuberosa dc by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Puerarin enhances adipocyte differentiation, adiponectin expression, and antioxidant response in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

3'-Hydroxypuerarin: A Technical Guide for Researchers

CAS Number: 117060-54-5

Molecular Weight: 432.38 g/mol

This technical guide provides an in-depth overview of 3'-Hydroxypuerarin, an isoflavonoid (B1168493) with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and quantitative data.

Core Compound Information

| Property | Value | Source |

| CAS Number | 117060-54-5 | [1][2] |

| Molecular Formula | C21H20O10 | [1] |

| Molecular Weight | 432.38 g/mol | [3] |

| Source | Roots of Pueraria lobata | [1] |

| Synonyms | NPI 031H | [1] |

| Appearance | Powder | [4] |

| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | [4] |

Biological Activity and Mechanisms of Action

This compound, a derivative of puerarin (B1673276), exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. Its mechanisms of action are often linked to the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound has demonstrated potent antioxidant effects by scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.

Quantitative Antioxidant Activity Data

| Assay | IC50 Value (µM) | Reference |

| Peroxynitrite (ONOO-) Scavenging | Marked Activity | [1] |

| Nitric Oxide (NO•) Radical Scavenging | Marked Activity | [1] |

| Total Reactive Oxygen Species (ROS) Scavenging | Marked Activity | [1] |

| Superoxide Anion (•O₂⁻) Scavenging | Weak Activity | [1] |

Note: Specific IC50 values for this compound were not precisely detailed in the available search results, but its activity was characterized as "marked."

Neuroprotective Effects

The neuroprotective properties of this compound and its parent compound, puerarin, are well-documented, particularly in the context of cerebral ischemia. The primary mechanism involves the activation of the PI3K/Akt signaling pathway, which plays a critical role in promoting cell survival and inhibiting apoptosis.

Signaling Pathway: PI3K/Akt

This compound is believed to exert its neuroprotective effects by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade. Activation of this pathway leads to the phosphorylation of downstream targets that regulate apoptosis, inflammation, and oxidative stress.

Quantitative Neuroprotection Data (Puerarin as a proxy)

| Model | Treatment | Outcome | Result | Reference |

| MCAO Rats | Puerarin (50 mg/kg) | Infarct Size Reduction | Marked reduction compared to control | [5] |

| MCAO Rats | Puerarin (50 mg/kg) | iNOS Expression | Markedly reduced | [6] |

| MCAO Rats | Puerarin (50 mg/kg) | Active Caspase-3 | Markedly inhibited | [5] |

| MCAO Rats | Puerarin (100 mg/kg) | Apoptosis Rate | Reduced from 48.5% to 19.7% | [7] |

Note: The available research predominantly focuses on puerarin for in-vivo neuroprotection studies. These results are presented as a strong indicator of the likely effects of its hydroxylated derivative.

Anti-Inflammatory Effects

This compound contributes to anti-inflammatory responses by inhibiting the production of pro-inflammatory mediators. Studies on its parent compound, puerarin, show a reduction in inflammatory cytokines and enzymes.

Quantitative Anti-inflammatory Data (Puerarin as a proxy)

| Cell Line/Model | Treatment | Mediator | Result | Reference |

| LPS-stimulated RAW 264.7 cells | Puerarin (40 µM) | NO, IL-6, TNF-α | Significant reduction | [8] |

| LPS-induced A549 cells | Puerarin (10-80 µM) | Cell Viability | Significantly increased | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Workflow: DPPH Assay

Detailed Steps:

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.

-

Prepare a similar dilution series for a positive control, such as ascorbic acid.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each concentration of the sample or control to respective wells.

-

Add 50 µL of the 0.1 mM DPPH solution to all wells.

-

Include a blank with 100 µL of methanol and a control with 50 µL of methanol and 50 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.[4]

-

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

Workflow: Western Blot

Detailed Steps:

-

Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, etc.) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.

Workflow: MCAO Model

Detailed Steps:

-

Surgical Procedure:

-

Anesthetize the rat and make a midline cervical incision.

-

Expose and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Ischemia and Reperfusion:

-

Maintain the occlusion for a specific duration (e.g., 2 hours) to induce ischemia.

-

Withdraw the filament to allow for reperfusion.

-

-

Post-Procedure Evaluation:

-

After a set period of reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

-

Euthanize the animal and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[5]

-

Conclusion

This compound is a promising isoflavonoid with significant antioxidant, neuroprotective, and anti-inflammatory properties. Its therapeutic potential is largely attributed to its ability to modulate key signaling pathways, particularly the PI3K/Akt pathway. This guide provides a foundational understanding of its chemical and biological characteristics, along with detailed experimental protocols to facilitate further research and development. The provided quantitative data, though in some cases extrapolated from its parent compound puerarin, offers valuable benchmarks for future studies. Further investigation into the specific quantitative effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective mechanisms of puerarin in middle cerebral artery occlusion-induced brain infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective mechanisms of puerarin in middle cerebral artery occlusion-induced brain infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Puerarin Inhibits Ferroptosis and Inflammation of Lung Injury Caused by Sepsis in LPS Induced Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activities of 3'-Hydroxypuerarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxypuerarin, an isoflavonoid (B1168493) isolated from the root of Pueraria lobata, has garnered scientific interest for its potential therapeutic properties. As a derivative of the well-studied puerarin (B1673276), it exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This document provides a comprehensive overview of the preliminary biological activities of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to support further research and drug development endeavors.

Introduction

Puerarin, a major isoflavone (B191592) glycoside from the kudzu root, has a long history of use in traditional Chinese medicine.[1] Its derivative, this compound, is distinguished by an additional hydroxyl group, which may enhance its biological efficacy.[2] Preliminary studies suggest that this compound possesses significant antioxidant and anti-inflammatory properties, laying the groundwork for its investigation into treating a variety of pathologies, including neurodegenerative diseases and cancer.[2][3] This guide synthesizes the current understanding of this compound's biological activities to facilitate further scientific exploration.

Antioxidant Activity

This compound has demonstrated notable free radical scavenging capabilities. The presence of the 3'-hydroxyl group is believed to play a crucial role in its ability to neutralize various reactive oxygen and nitrogen species.[2]

Quantitative Data: Free Radical Scavenging Activity

While specific IC50 values for this compound are not widely published, a key study has characterized its scavenging activity against several radicals.

| Radical Scavenged | Observed Activity of this compound | Reference |

| Peroxynitrite (ONOO⁻) | Marked scavenging activity | [2] |

| Nitric Oxide (NO•) | Marked scavenging activity | [2] |

| Total Reactive Oxygen Species (ROS) | Marked scavenging activity | [2] |

| Superoxide Anion (•O₂⁻) | Weak scavenging activity | [2] |

Experimental Protocols

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagents and Equipment:

-

This compound

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

UV-Vis spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Create a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a control well containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

This assay assesses the ability of a compound to inhibit nitric oxide radicals.

-

Reagents and Equipment:

-

This compound

-

Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, PBS)

-

Griess reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

PBS (pH 7.4)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare various concentrations of this compound in PBS.

-

Mix the this compound solutions with sodium nitroprusside solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

Add an equal volume of Griess reagent to the mixture.

-

Allow the color to develop for a few minutes at room temperature.

-

Measure the absorbance at approximately 546 nm.

-

A control is prepared without the test compound.

-

The scavenging activity is calculated based on the reduction in absorbance compared to the control.

-

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, likely through the inhibition of key inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers

Specific IC50 values for this compound are limited. However, studies on the closely related puerarin provide insights into its potential efficacy.

| Cell Line | Inflammatory Stimulus | Measured Effect | IC50 Value (Puerarin) | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | Data for puerarin available | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of iNOS protein expression | Data for puerarin available | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of COX-2 protein expression | Data for puerarin available | [1] |

Experimental Protocols

This cell-based assay is widely used to screen for anti-inflammatory activity.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

The amount of nitrite, an indicator of NO production, is determined from a standard curve of sodium nitrite.

-

This technique is used to determine the effect of this compound on the protein levels of key inflammatory enzymes.

-

Procedure:

-

Following treatment as described in 3.2.1, lyse the RAW 264.7 cells.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a suitable secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Anticancer Activity

Preliminary evidence suggests that puerarin and its derivatives may inhibit the growth of various cancer cells.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (Puerarin) | Reference |

| U251 | Glioblastoma | ~200 µM (significant inhibition) | [4] |

| U87 | Glioblastoma | ~200 µM (significant inhibition) | [4] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Seed cancer cells (e.g., U251, U87) in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the different cell populations.

-

Neuroprotective Activity

Puerarin has demonstrated neuroprotective effects in various models of neuronal injury.[3] It is hypothesized that this compound may share or exceed these properties.

Experimental Protocols

This assay models excitotoxicity, a common mechanism of neuronal damage.

-

Cell Culture and Treatment:

-

Culture neuronal cells (e.g., PC12, SH-SY5Y) and differentiate them if necessary.

-

Pre-treat the cells with different concentrations of this compound.

-

Expose the cells to a toxic concentration of glutamate.

-

-

Assessment of Neuroprotection:

-

Measure cell viability using the MTT assay as described in 4.2.1.

-

Assess oxidative stress by measuring intracellular ROS levels using fluorescent probes like DCFH-DA.

-

Evaluate apoptosis using the Annexin V/PI staining method as described in 4.2.2.

-

Signaling Pathways

The biological activities of puerarin, and likely this compound, are mediated through the modulation of various intracellular signaling pathways. The PI3K/Akt and JNK pathways are two prominent examples.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Puerarin has been shown to activate this pathway, leading to downstream anti-apoptotic and pro-survival effects.[3]

Figure 1: Proposed activation of the PI3K/Akt pathway by this compound.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in apoptosis and inflammatory responses. Puerarin has been shown to inhibit the JNK pathway.[5]

Figure 2: Proposed inhibition of the JNK pathway by this compound.

Experimental Workflow: Western Blot for Signaling Proteins

To investigate the effect of this compound on these pathways, Western blotting for key phosphorylated and total proteins is the standard method.

Figure 3: General workflow for Western blot analysis of signaling proteins.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its demonstrated antioxidant and anti-inflammatory potential warrants further in-depth investigation. While current research provides a solid foundation, future studies should focus on elucidating the precise mechanisms of action, determining specific IC50 values for its various effects, and evaluating its efficacy in in vivo models. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Prediction of 3'-Hydroxypuerarin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxypuerarin, an isoflavonoid (B1168493) derived from the root of Pueraria lobata, has demonstrated a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. However, a comprehensive understanding of its molecular targets remains largely unelucidated. This technical guide provides a framework for the in-silico prediction of protein targets for this compound, outlines detailed experimental protocols for target validation, and presents the predicted targets along with their associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

Introduction to this compound

This compound is an isoflavone (B191592) glycoside with known antioxidant activities, including the scavenging of reactive oxygen and nitrogen species[1][2][3]. Its therapeutic potential is suggested by its structural similarity to other flavonoids known to interact with a variety of protein targets. To unlock its full therapeutic potential, a systematic identification of its molecular targets is imperative. In-silico target prediction methods offer a time- and cost-effective approach to generate hypotheses about the potential protein partners of a small molecule, which can then be validated experimentally[4][5][6].

In-Silico Target Prediction Methodology

Ligand-based target prediction methods were employed to identify potential protein targets of this compound. These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities and bind to the same protein targets.

Ligand Preparation

The Simplified Molecular Input Line Entry System (SMILES) string for this compound was obtained from publicly available chemical databases. The SMILES representation encodes the two-dimensional chemical structure of the molecule.

SMILES string for this compound: OCC1OC(C(O)C(O)C1O)C2=C(O)C=CC3=C2OC=C(C3=O)C4=CC(=C(O)C=C4)O[2][3][5]

Target Prediction

The SMILES string of this compound was used as input for the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known active ligands[7][8][9][10][11][12][13]. The prediction was performed against the database of human proteins.

Predicted Protein Targets of this compound

The in-silico analysis using SwissTargetPrediction yielded a list of potential protein targets for this compound, ranked by their probability of interaction. The top-ranking predicted targets are summarized in Table 1.

| Target Class | Specific Target | UniProt ID | Probability | Known or Predicted Function |

| Enzyme | Carbonic anhydrase II | P00918 | High | Catalyzes the reversible hydration of carbon dioxide. |

| Enzyme | Prostaglandin (B15479496) G/H synthase 2 | P35354 | High | Key enzyme in prostaglandin biosynthesis; involved in inflammation. |

| Enzyme | Cytochrome P450 (Family 1, Subfamily A, Polypeptide 1) | P04798 | High | Involved in the metabolism of xenobiotics and endogenous compounds. |

| Enzyme | Cytochrome P450 (Family 1, Subfamily B, Polypeptide 1) | Q16678 | High | Catalyzes the metabolism of polycyclic aromatic hydrocarbons. |

| Enzyme | Cytochrome P450 (Family 2, Subfamily C, Polypeptide 9) | P11712 | Moderate | Metabolizes a variety of drugs and endogenous compounds. |

| Enzyme | Cytochrome P450 (Family 3, Subfamily A, Polypeptide 4) | P08684 | Moderate | Major enzyme in drug metabolism. |

Table 1: Summary of Top Predicted Protein Targets for this compound.

Signaling Pathways of Predicted Targets

Understanding the signaling pathways in which the predicted targets are involved provides context for the potential physiological effects of this compound.

Carbonic Anhydrase II Signaling

Carbonic anhydrase II (CA-II) is a ubiquitous enzyme that plays a critical role in pH regulation, CO2 transport, and various metabolic pathways by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1][2][14][15]. Its activity influences cellular pH homeostasis, which in turn can affect a multitude of cellular processes, including cell proliferation and apoptosis.

Caption: Potential inhibition of Carbonic Anhydrase II by this compound.

Prostaglandin G/H Synthase 2 (COX-2) Signaling Pathway

Prostaglandin G/H synthase 2, also known as cyclooxygenase-2 (COX-2), is a key enzyme in the inflammatory pathway[16][17][18][19][20]. It catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor of prostaglandins, which are potent mediators of inflammation, pain, and fever.

Caption: Potential inhibition of COX-2 by this compound.

Cytochrome P450 (CYP) Family 1 Signaling

The Cytochrome P450 family 1 enzymes, including CYP1A1 and CYP1B1, are primarily involved in the phase I metabolism of xenobiotics, such as drugs and environmental pollutants, as well as endogenous compounds like steroids[7][21][22][23][24][25]. They play a crucial role in the detoxification and bioactivation of various molecules.

Caption: Potential interaction of this compound with Cytochrome P450 Family 1.

Experimental Validation Protocols

The following are detailed protocols for the experimental validation of the predicted interactions between this compound and its top-ranked targets.

General Workflow for Target Validation

Caption: Experimental workflow for validating predicted drug-target interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time[15][26][27].

Objective: To determine the binding affinity (KD) of this compound to the purified recombinant target protein (Carbonic anhydrase II, COX-2, or a CYP450 enzyme).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Purified recombinant target protein

-

This compound (dissolved in DMSO and diluted in running buffer)

Protocol:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Inject the purified target protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 10 µM), keeping the DMSO concentration constant (typically ≤1%).

-

Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein).

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding[24][27][28][29][30][31].

Objective: To quantify the binding affinity of this compound to the target protein in solution.

Materials:

-

MST instrument (e.g., Monolith NT.115)

-

Fluorescently labeled target protein (or a fluorescently labeled binding partner in a competition assay)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Capillaries

Protocol:

-

Sample Preparation:

-

Label the target protein with a fluorescent dye according to the manufacturer's protocol.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Mix the labeled protein (at a constant concentration) with each dilution of this compound.

-

-

Measurement:

-

Load the samples into the MST capillaries.

-

Place the capillaries in the MST instrument.

-

Measure the thermophoretic movement of the fluorescently labeled protein.

-

-

Data Analysis:

-

Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.

-

Fit the data to a binding curve to determine the dissociation constant (KD).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding[4][8][10][11][12][16][23][32][33].

Objective: To confirm that this compound binds to its predicted target within intact cells.

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer

-

Antibodies against the target protein

-

Western blotting reagents and equipment

Protocol:

-

Cell Treatment:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thawing or with a lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Quantify the amount of soluble target protein in the supernatant using Western blotting with a specific antibody.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Conclusion

This technical guide outlines a systematic approach for the in-silico prediction and experimental validation of protein targets for the natural compound this compound. The top predicted targets, including Carbonic anhydrase II, Prostaglandin G/H synthase 2, and various Cytochrome P450 enzymes, are implicated in crucial physiological and pathological processes, suggesting potential therapeutic avenues for this compound. The provided detailed experimental protocols for SPR, MST, and CETSA offer a robust framework for validating these predicted interactions. The successful validation of these targets will provide a deeper understanding of the mechanism of action of this compound and pave the way for its further development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijbs.com [ijbs.com]

- 4. File:Carbonic anhydrase II mechanism.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. researchgate.net [researchgate.net]

- 6. File:Carbonic anhydrase II mechanism.svg - Wikipedia [en.wikipedia.org]

- 7. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic and Molecular Docking Studies of the in Vitro Interaction between Puerarin and Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 17. Prostaglandin G/H synthase 2 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PTGS2 prostaglandin-endoperoxide synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biosensingusa.com [biosensingusa.com]

- 29. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. reactionbiology.com [reactionbiology.com]

- 31. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 32. books.rsc.org [books.rsc.org]

- 33. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

3'-Hydroxypuerarin: An In-depth Technical Guide to its Antioxidant and Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxypuerarin, an isoflavonoid (B1168493) primarily found in the root of Pueraria lobata, has demonstrated significant potential as an antioxidant agent. This technical guide provides a comprehensive overview of the core mechanisms underlying its antioxidant and radical scavenging properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key chemical and cellular pathways involved. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for oxidative stress-related pathologies.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism. However, an imbalance leading to excessive levels of these species results in oxidative and nitrosative stress, which are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial for mitigating the damaging effects of these reactive species. This compound, a derivative of puerarin (B1673276), has emerged as a potent antioxidant, exhibiting significant radical scavenging activity. The introduction of a hydroxyl group at the 3' position of the B-ring of the puerarin molecule is believed to enhance its antioxidant capacity.

Quantitative Antioxidant and Radical Scavenging Data

The antioxidant efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50) against different reactive species.

| Reactive Species Scavenged | IC50 (µM) | Reference Compound(s) | Assay Method |

| Peroxynitrite (ONOO⁻) | 1.36 | Not specified | Not specified |

| Nitric Oxide (NO•) | 1.13 | Not specified | Not specified |

| Total Reactive Oxygen Species (ROS) | 6.51 | Not specified | Dichlorodihydrofluorescein diacetate (DCFH-DA) assay |

| DPPH Radical | Not available | - | - |

| ABTS Radical Cation | Not available | - | - |

| Peroxyl Radical (ORAC) | Not available | - | - |

Core Radical Scavenging Mechanisms

The radical scavenging activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to the free radical (R•), forming a stable molecule from the radical and a resonance-stabilized antioxidant radical (ArO•). The bond dissociation enthalpy (BDE) of the O-H bond is a key determinant of the efficiency of this mechanism.

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism involves two steps. First, the antioxidant donates an electron to the free radical, forming an antioxidant radical cation (ArOH•⁺) and a radical anion (R⁻). In the second step, the radical cation transfers a proton to the surrounding solvent or another molecule, resulting in the antioxidant radical (ArO•). The ionization potential (IP) of the antioxidant is a critical factor in the initial electron transfer step.

Sequential Proton Loss Electron Transfer (SPLET)